2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a formyl group and a phenyl group attached to the pyrazole ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-formyl-3-phenyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic addition to the formyl group on the pyrazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-carboxy-3-phenyl-1H-pyrazol-1-yl)acetonitrile.
Reduction: 2-(4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile.
Substitution: 2-(4-nitro-3-phenyl-1H-pyrazol-1-yl)acetonitrile.
Scientific Research Applications
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetonitrile
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
Uniqueness
2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a formyl group and a phenyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |
InChI Key |
BDFCUZOVGALVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC#N |
Origin of Product |
United States |
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